What are the physicochemical properties of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol?
What are the physicochemical properties of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol?
A Technical Guide to the Physicochemical Properties of L-Ascorbic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, commonly known as L-Ascorbic Acid or Vitamin C. As an essential nutrient and a widely used pharmaceutical and nutraceutical agent, a thorough understanding of its chemical and physical characteristics is critical for formulation, stability analysis, and drug development. This document details the molecule's structural and chemical identity, key physicochemical parameters, stability profile, and standardized experimental protocols for its characterization. The information is grounded in authoritative scientific literature to ensure accuracy and reliability for research and development applications.
Chemical Identity and Structure
L-Ascorbic acid is a six-carbon lactone that is structurally related to glucose.[1] Its biological activity and physicochemical properties are intrinsically linked to its unique structure.
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Common Names : L-Ascorbic Acid, Vitamin C[2]
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IUPAC Name : (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one[1]
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CAS Number : 50-81-7[1]
The structure features an enediol group adjacent to a carbonyl on a furanose ring, which is responsible for its acidic and potent reducing (antioxidant) properties.[4]
Caption: Chemical Structure of L-Ascorbic Acid.
Core Physicochemical Properties
The physicochemical properties of L-Ascorbic Acid are summarized below. These parameters are fundamental for predicting its behavior in various systems, from biological matrices to pharmaceutical formulations.
| Property | Value | Source(s) |
| Physical Appearance | White to light yellow crystalline solid. | [3][4] |
| Taste / Odor | Pleasant, sharp acidic taste; odorless. | [1] |
| Melting Point | 190–192 °C (with decomposition). | [3][4][5] |
| Density | 1.65 g/cm³. | [4] |
| pKa (Acidity) | pKa₁ = 4.17; pKa₂ = 11.57. | [6] |
| Specific Optical Rotation | [α]D²⁰ = +20.5° to +21.5° (c=10, water). | [1][5] |
| UV Absorption (λmax) | ~245 nm (in acid, pH 2); ~265 nm (in neutral/basic, pH > 5). | [7][8] |
| LogP (Octanol-Water) | -1.85. | [1] |
Solubility
L-Ascorbic Acid is a polar molecule, exhibiting high solubility in polar protic solvents and limited solubility in non-polar organic solvents.[9] This property is crucial for its formulation in aqueous solutions for oral or parenteral administration.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Source(s) |
| Water | ~33 | 20 | [3][9] |
| Ethanol (95%) | ~3.3 | 20 | [1] |
| Absolute Ethanol | ~2.0 | 20 | [1] |
| Glycerol | ~1.0 | 20 | [1] |
| Propylene Glycol | ~5.0 | 20 | [1] |
| Ether, Chloroform | Practically Insoluble | 20 | [1] |
The solubility order in common polar solvents is: Water > Methanol > Ethanol > Propan-2-ol.[9][10]
Acidity and Ionization
L-Ascorbic Acid is a diprotic acid, meaning it can donate two protons.[11] The first deprotonation occurs at the C3 hydroxyl group, which is highly acidic due to resonance stabilization of the resulting ascorbate anion.[4] The second deprotonation occurs at the C2 hydroxyl group at a much higher pH.
At physiological pH (~7.4), which is well above the first pKa, ascorbic acid exists almost entirely as the monoanionic form, ascorbate.[12][13] This ionization is critical for its biological transport and antioxidant activity.
Caption: Ionization states of L-Ascorbic Acid at different pH values.
Stability and Degradation
A primary challenge in working with L-Ascorbic Acid is its instability. It is highly susceptible to degradation, primarily through oxidation.[14]
Factors Influencing Degradation:
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Oxygen : The presence of oxygen is a major catalyst for degradation.[15][16]
-
Light : Exposure to light, particularly UV radiation, accelerates oxidation.[15]
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Heat : Higher temperatures increase the rate of degradation, which follows first-order kinetics.[14]
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pH : Stability is generally greater in acidic conditions (pH < 4). Degradation accelerates in neutral and alkaline solutions.[17]
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Metal Ions : Trace amounts of metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for oxidation.[15]
The primary degradation pathway involves the reversible oxidation of L-Ascorbic Acid to Dehydroascorbic Acid (DHA). DHA retains some biological activity but is itself unstable and can undergo irreversible hydrolysis to 2,3-diketo-L-gulonic acid, leading to a complete loss of Vitamin C activity.[14][18]
Experimental Methodologies for Characterization
Accurate characterization of L-Ascorbic Acid requires standardized, validated protocols. The following sections describe methodologies for determining key physicochemical properties.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Test Guideline 105 and is a standard method for determining the water solubility of a compound.[19][20][21]
Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated aqueous phase is then measured by a suitable analytical method.
Step-by-Step Methodology:
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Preparation : Add an excess amount of crystalline L-Ascorbic Acid to a series of vials containing a known volume of purified water (e.g., 10 mL). The excess solid is critical to ensure saturation.
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Equilibration : Seal the vials and place them in a constant temperature shaker bath, typically set at 20 ± 0.5 °C. Agitate the vials for a sufficient time to reach equilibrium. A preliminary test should be run to determine the time to equilibrium (e.g., testing at 24, 48, and 72 hours).[9]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation and to bring the concentration into the linear range of the analytical method.
-
Quantification : Analyze the concentration of L-Ascorbic Acid in the diluted sample using a validated HPLC-UV method. A standard calibration curve must be used for accurate quantification.
-
Calculation : Calculate the solubility using the measured concentration, accounting for the dilution factor. The result is typically expressed in g/L or mg/mL.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Protocol: Spectrophotometric Determination of pKa
This method is effective for compounds like L-Ascorbic Acid where the protonated and deprotonated species have distinct UV-Visible absorption spectra.[22][23]
Principle: The absorbance of a solution of the compound is measured across a range of pH values. The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This point can be determined by analyzing the change in absorbance at a specific wavelength.[24]
Step-by-Step Methodology:
-
Wavelength Selection : Determine the UV-Vis spectra of L-Ascorbic Acid in a strongly acidic solution (e.g., pH 2, where it is fully protonated) and a neutral solution (e.g., pH 7, where it is fully deprotonated to the monoanion). The λmax for the acidic form is ~245 nm and for the monoanion is ~265 nm.[8] Select an analytical wavelength where the difference in absorbance between the two forms is maximal.
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Buffer Preparation : Prepare a series of buffer solutions with known pH values, typically spanning a range of ±2 pH units around the expected pKa (e.g., from pH 2.5 to 6.5 in 0.5 pH unit increments).
-
Sample Preparation : Prepare a stock solution of L-Ascorbic Acid. Add a small, constant volume of this stock solution to a constant volume of each buffer solution to create a series of test solutions with the same total concentration but different pH values.
-
Absorbance Measurement : Measure the absorbance of each test solution at the pre-selected analytical wavelength (e.g., 265 nm). Also measure the absorbance of the fully protonated (A_HA) and fully deprotonated (A_A⁻) forms.
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Data Analysis : Plot the measured absorbance versus pH. The resulting sigmoidal curve can be analyzed to find the pKa. The pKa is the pH value at the inflection point of the curve. Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_HA) / (A_A⁻ - A)] where A is the absorbance at a given pH. The average of the calculated values provides the pKa.
Conclusion
The physicochemical properties of L-Ascorbic Acid—particularly its high water solubility, distinct acidic nature, and susceptibility to oxidative degradation—are defining characteristics that govern its application in science and industry. For researchers and drug development professionals, a firm grasp of these parameters is essential for designing stable formulations, ensuring bioavailability, and developing robust analytical methods. The experimental protocols provided herein offer a standardized framework for the reliable characterization of this vital compound.
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